molecular formula C8H10N6 B14395918 N,N-Dimethyl-N'-[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanimidamide CAS No. 88002-34-0

N,N-Dimethyl-N'-[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanimidamide

Cat. No.: B14395918
CAS No.: 88002-34-0
M. Wt: 190.21 g/mol
InChI Key: OPQRDVOTRBIPBV-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanimidamide is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of N,N-Dimethyl-N’-[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanimidamide makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanimidamide can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles, which acts as a reusable catalyst under mild conditions .

Industrial Production Methods

Industrial production of N,N-Dimethyl-N’-[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanimidamide typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and reusable catalysts ensures that the production process is efficient and sustainable.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

N,N-Dimethyl-N’-[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanimidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-N’-[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanimidamide stands out due to its unique combination of a triazole ring fused with a pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

88002-34-0

Molecular Formula

C8H10N6

Molecular Weight

190.21 g/mol

IUPAC Name

N,N-dimethyl-N'-([1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanimidamide

InChI

InChI=1S/C8H10N6/c1-13(2)6-10-8-11-7-5-9-3-4-14(7)12-8/h3-6H,1-2H3

InChI Key

OPQRDVOTRBIPBV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=NN2C=CN=CC2=N1

Origin of Product

United States

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